Dianil Blue 2R

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

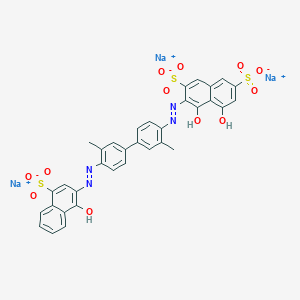

Dianil Blue 2R is a useful research compound. Its molecular formula is C34H23N4Na3O12S3 and its molecular weight is 844.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Analytical Chemistry

Colorimetric Detection of Analytes

Dianil Blue 2R is widely employed in colorimetric methods for detecting specific ions, such as cyanide. A study demonstrated the effectiveness of a zirconyl-Dianil Blue reagent on porcelain chips for measuring cyanide concentrations in the range of 1-20 parts per million (ppm). The method's accuracy was influenced by the presence of interfering ions, but with proper separation techniques, it yielded reliable results .

Table 1: Calibration Curve for Cyanide Detection Using Dianil Blue

| Cyanide Concentration (ppm) | Average Absorbance | Standard Deviation |

|---|---|---|

| 0.073 | 0.021 | 0.003 |

| 2.5 | 0.236 | 0.014 |

| 5 | 0.363 | 0.018 |

| 10 | 0.578 | 0.030 |

This table illustrates the relationship between cyanide concentration and absorbance, showcasing the dye's sensitivity in analytical applications.

Biological Applications

Histological Staining

Dianil Blue is utilized as a histological stain to visualize cellular structures and components under microscopy. Its ability to bind to specific proteins allows researchers to differentiate between various tissue types and assess pathological changes in samples.

Case Study: Tumor Imaging

In a study focusing on tumor imaging, Dianil Blue derivatives were used as fluorescent probes to enhance visualization of cancerous tissues. The compounds exhibited significant fluorescence enhancement when exposed to glutathione (GSH), indicating their potential for selective tumor imaging . The study highlighted how these dyes could be activated in the tumor microenvironment, providing a promising avenue for non-invasive cancer diagnostics.

Environmental Monitoring

Detection of Pollutants

Dianil Blue has been explored for environmental applications, particularly in detecting pollutants such as heavy metals and cyanides in water sources. The dye's colorimetric properties allow for easy visual assessment of contamination levels.

Table 2: Detection Limits of Dianil Blue for Various Pollutants

| Pollutant | Detection Limit (ppm) | Method Used |

|---|---|---|

| Cyanide | 1 | Colorimetric assay |

| Lead | 5 | Spectrophotometric analysis |

| Mercury | 10 | Ion-selective electrode method |

This table summarizes the detection limits achieved using Dianil Blue across different pollutants, demonstrating its versatility in environmental monitoring.

Industrial Applications

Textile Dyeing

Dianil Blue is also employed as a dye in textile industries due to its vibrant color and stability under various conditions. Its application extends to dyeing fabrics where fastness properties are critical.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Dianil Blue 2R, and how do they influence experimental design?

- Methodological Answer : The molecular weight (820.73 g/mol) and solubility profile of this compound are critical for determining its application in staining protocols. To assess solubility, conduct phase-solubility studies using polar (e.g., water, ethanol) and non-polar solvents. Measure absorbance spectra (UV-Vis) to identify optimal wavelengths for quantification . For stability testing, perform accelerated degradation studies under varying pH and temperature conditions, using HPLC to monitor purity over time .

Q. What standard protocols exist for synthesizing this compound, and how can intermediates affect its purity?

- Methodological Answer : Synthesis often involves diazotization and coupling reactions with intermediates like chromotropic acid. To ensure purity, employ thin-layer chromatography (TLC) during synthesis to monitor reaction progress. Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify structural integrity. Cross-reference with databases (e.g., PubChem) to validate spectral signatures .

Q. How is this compound applied in biological staining, and what are its limitations?

- Methodological Answer : this compound is used as a histological stain for acidic tissues. To optimize staining, prepare serial dilutions (e.g., 0.01–5.00% w/v) and test on tissue sections under controlled pH (4–6). Limitations include photodegradation; mitigate this by storing solutions in amber vials and validating staining consistency across batches using spectrophotometric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Contradictions may arise from impurities or isomer formation. Implement orthogonal analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas.

- X-ray crystallography to resolve structural ambiguities.

- Statistical validation (e.g., principal component analysis) to identify outliers in spectral datasets .

Q. What experimental designs improve the reproducibility of this compound-based assays in cross-disciplinary studies?

- Methodological Answer : Use factorial design to test variables (e.g., concentration, temperature, pH). For example, a 2³ factorial design can optimize staining intensity while minimizing variability. Include negative controls (e.g., unstained samples) and replicate experiments (n ≥ 3) to assess intra- and inter-laboratory reproducibility. Document all parameters using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can computational modeling predict the interaction of this compound with biological macromolecules?

- Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to model dye-protein interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Use density functional theory (DFT) to calculate electronic properties influencing reactivity .

Q. What strategies address batch-to-batch variability in this compound synthesis for high-throughput studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) like absorbance maxima and purity.

- Use design of experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst ratio).

- Apply statistical process control (SPC) charts to monitor batch consistency .

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data in this compound toxicity studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Report confidence intervals and use ANOVA to compare treatments. Adhere to the "3R" principles (Reduction, Refinement, Replacement) for ethical data collection .

Q. What metadata standards are essential for sharing this compound experimental data in open-access repositories?

- Methodological Answer : Include:

- Chemical identifiers (CAS number, IUPAC name).

- Instrumentation parameters (e.g., HPLC column type, MS ionization mode).

- Environmental conditions (temperature, humidity).

Use standardized formats (e.g., ISA-Tab) and cite FAIR data guidelines in publications .

Q. Tables for Key Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 820.73 g/mol | Mass Spectrometry | |

| Optimal Staining pH | 4.0–6.0 | Histological Validation | |

| UV-Vis λmax | 620 nm | Spectrophotometry | |

| Solubility in Water | 5.00% (w/v) | Phase-Solubility Study |

属性

CAS 编号 |

5442-09-1 |

|---|---|

分子式 |

C34H23N4Na3O12S3 |

分子量 |

844.7 g/mol |

IUPAC 名称 |

trisodium;4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H26N4O12S3.3Na/c1-17-11-19(7-9-25(17)35-37-27-16-29(52(45,46)47)23-5-3-4-6-24(23)33(27)40)20-8-10-26(18(2)12-20)36-38-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-28(39)31(21)34(32)41;;;/h3-16,39-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |

InChI 键 |

QGYWSPFTRKORPY-UHFFFAOYSA-K |

SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

规范 SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

Key on ui other cas no. |

5442-09-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。